![molecular formula C13H11BrFNO2S B7625406 3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7625406.png)
3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides have been widely used as antibacterial agents and have shown various other biological activities, including antitumor, antidiabetic, and antiviral properties .
Preparation Methods
The synthesis of 3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide typically involves an amidation reaction. The structure of the compound is confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and mass spectrometry . The single crystal of the compound can be analyzed by X-ray diffraction to further confirm its structure . Industrial production methods for this compound would likely involve scaling up the amidation reaction under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Due to its sulfonamide structure, it has potential antibacterial, antitumor, and antiviral activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. Sulfonamides generally inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication . This inhibition leads to the antibacterial effects observed with sulfonamide compounds.
Comparison with Similar Compounds
3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide can be compared with other sulfonamide derivatives such as:
SLC-0111: An inhibitor of carbonic anhydrase IX, showing potential in cancer therapy.
Sulofenur: An antitumor agent.
Indisulam: Another sulfonamide with anticancer properties.
These compounds share the sulfonamide structure but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
3-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c14-11-5-3-6-12(8-11)19(17,18)16-9-10-4-1-2-7-13(10)15/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBIBVMYGZKORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
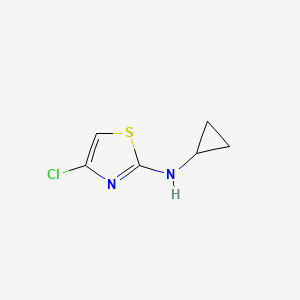
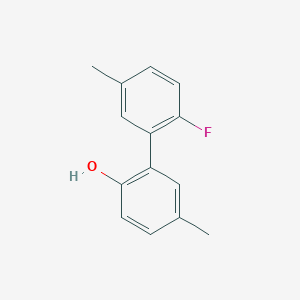
![N-[[4-(difluoromethoxy)phenyl]methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7625338.png)
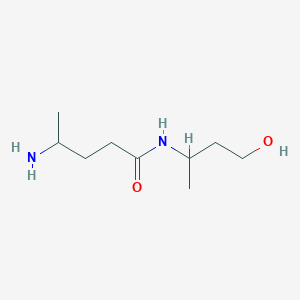
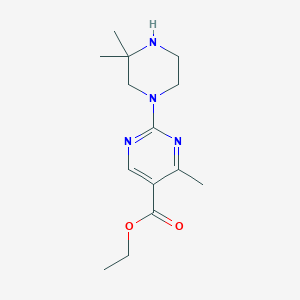
![2-[2-(Hydroxymethyl)piperidin-1-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B7625364.png)

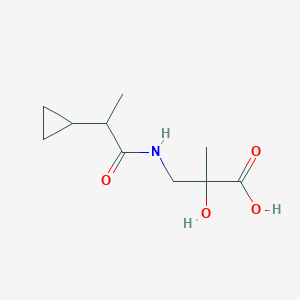
![2-bromo-N-[(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B7625391.png)

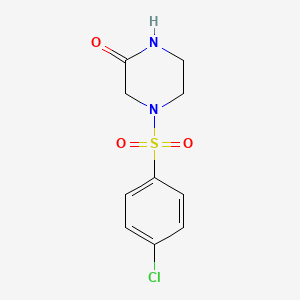
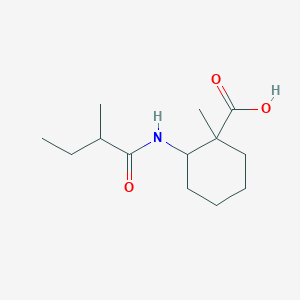
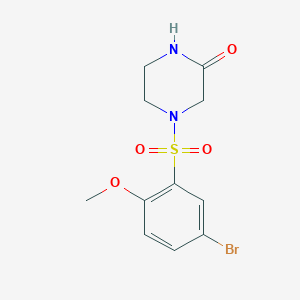
![(2R)-2-[(4-bromo-2,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7625416.png)
